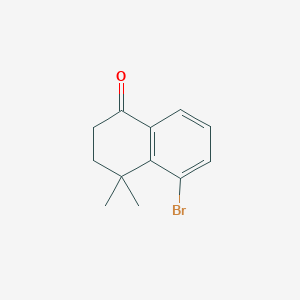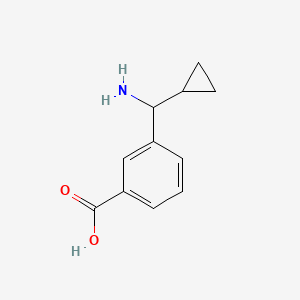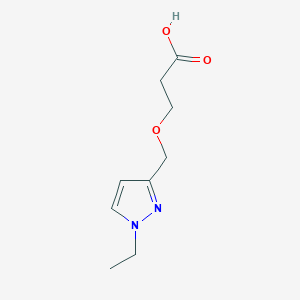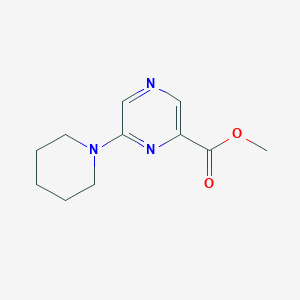![molecular formula C8H8N2O3 B12980429 3-Formyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B12980429.png)
3-Formyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Formyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid is a heterocyclic compound that features a unique pyrrolo[1,2-b]pyrazole core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a pyrrole derivative with an acylating agent followed by cyclization can yield the desired compound. The reaction conditions often involve the use of catalysts such as Cs2CO3 in DMSO .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Formyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as KMnO4 or CrO3 can be used under acidic conditions.
Reduction: Reagents like NaBH4 or LiAlH4 are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides under appropriate conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives of the original compound.
Scientific Research Applications
3-Formyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Formyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the binding pockets of these enzymes, disrupting their normal function .
Comparison with Similar Compounds
Similar Compounds
5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid: Similar core structure but different functional groups.
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives: Similar heterocyclic framework with variations in the ring structure.
Uniqueness
3-Formyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its formyl and carboxylic acid groups make it versatile for various chemical transformations and biological interactions.
Properties
Molecular Formula |
C8H8N2O3 |
|---|---|
Molecular Weight |
180.16 g/mol |
IUPAC Name |
3-formyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid |
InChI |
InChI=1S/C8H8N2O3/c11-4-5-6-2-1-3-10(6)9-7(5)8(12)13/h4H,1-3H2,(H,12,13) |
InChI Key |
WYYMBKAQXSOPBL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=NN2C1)C(=O)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-Chloro-6,7-dihydropyrido[3,4-d]pyrimidin-8(5H)-one](/img/structure/B12980370.png)

![Methyl rel-(1R,5S,8r)-3-benzyl-3-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12980378.png)

![2-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)acetaldehyde](/img/structure/B12980390.png)
![Imidazo[1,5-c]pyrimidine](/img/structure/B12980393.png)

![1-(Aminomethyl)spiro[3.5]nonan-1-ol](/img/structure/B12980399.png)
![(2S,5R,6R)-Benzyl 6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12980401.png)


